(2-Benzoylphenyl)(pyridin-2-yl)methanone
Description
(2-Benzoylphenyl)(pyridin-2-yl)methanone is a bifunctional aromatic ketone featuring a benzoyl group attached to a phenyl ring at the ortho position and a pyridine ring at the 2-position. Its molecular formula is C₁₉H₁₃NO₂ (molecular weight: 287.32 g/mol). The compound exhibits a planar geometry due to conjugation between the aromatic rings and the ketone groups, as evidenced by its ¹³C-NMR spectrum (Figure S-42 in ), which confirms the carbonyl carbons at ~190–200 ppm .
Properties
CAS No. |
109845-54-7 |
|---|---|
Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
phenyl-[2-(pyridine-2-carbonyl)phenyl]methanone |
InChI |
InChI=1S/C19H13NO2/c21-18(14-8-2-1-3-9-14)15-10-4-5-11-16(15)19(22)17-12-6-7-13-20-17/h1-13H |
InChI Key |
CIBPEMDSBMGTNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Benzoylphenyl)(pyridin-2-yl)methanone involves the oxidation of pyridin-2-yl-methanes. This process can be efficiently catalyzed by copper under mild conditions, using water as the oxygen source . The reaction typically proceeds as follows:
Starting Materials: Pyridin-2-yl-methanes and copper catalyst.
Reaction Conditions: Mild temperature, water as the solvent.
Outcome: Formation of pyridin-2-yl-methanones in moderate to good yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using transition metal catalysts. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
(2-Benzoylphenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: Conversion of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis.
Reduction: Reduction of the ketone group to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions on the benzoyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Copper catalyst, water, mild temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, Lewis acids.
Major Products
Oxidation: Pyridin-2-yl-methanones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(2-Benzoylphenyl)(pyridin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2-Benzoylphenyl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl and pyridine moieties allow it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biological pathways, depending on the specific context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural and electronic properties of (2-Benzoylphenyl)(pyridin-2-yl)methanone with analogous compounds:
| Compound Name | Molecular Formula | Substituents/Modifications | Key Features | Reference |
|---|---|---|---|---|
| This compound | C₁₉H₁₃NO₂ | 2-benzoylphenyl, pyridin-2-yl | Planar structure with dual ketone groups; strong conjugation effects. | |
| 2,8-Bis(CF₃)quinolin-4-ylmethanone | C₁₆H₇F₆N₂O | Trifluoromethyl groups on quinoline | Enhanced electron-withdrawing effects; improved thermal stability. | |
| (2-(Benzo[d]thiazol-2-yl-methoxy)-5-Cl-phenyl)(phenyl)methanone | C₂₁H₁₄ClNO₂S | Chlorine, benzothiazole, methoxy groups | Sulfur-containing heterocycle; dimeric packing via C–H···N/O interactions. | |
| (2-Amino-5-Br-phenyl)(pyridin-2-yl)methanone | C₁₂H₉BrN₂O | Amino and bromine substituents | Electron-rich amino group; potential for nucleophilic substitution. | |
| Phenyl(pyridin-2-yl)methanone (2-Benzoylpyridine) | C₁₂H₉NO | Single benzoyl group | Simpler structure; used as an antihistamine impurity. |
Spectroscopic and Crystallographic Data
- ¹³C-NMR : The target compound’s carbonyl carbons resonate at δ 192.1 ppm (benzoyl) and 194.3 ppm (pyridinyl) , distinct from the single ketone peak in 2-Benzoylpyridine (δ 190.5 ppm) .
- Crystal Packing: While crystallographic data for this compound are unavailable, the chlorinated analog in forms orthorhombic crystals (space group Pbca) with dimeric assemblies via C–H···N/O interactions, a feature likely shared due to structural similarities .
Pharmacological and Industrial Relevance
- Antiviral Potential: Phenanthroquinolizidine analogs () exhibit activity against tobacco mosaic virus (TMV), though the target compound’s bioactivity remains unexplored .
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